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Compound of Interest

Compound Name: 3-Bromo-6-methoxypicolinonitrile

Cat. No.: B1523325

The second round of searches yielded some valuable information. | found a supplier, Ambeed,
that lists the IUPAC name as 3-bromo-6-methoxy-2-pyridinecarbonitrile and provides a link to a
Material Safety Data Sheet (MSDS) which contains hazard and precautionary statements.
PubChemlLite provides the SMILES string, InChl key, and predicted mass spectrometry data.
Another supplier, BioFOUNT, gives storage conditions. However, | am still missing concrete,
experimentally determined physical properties such as melting point, boiling point, and
solubility. Detailed spectral data (NMR, IR) and a specific synthesis protocol are also still
lacking. The information on chemical reactivity is very general. To build the in-depth guide, |
need to focus on finding these specific experimental details.| have gathered some crucial
information in the last step. | found a synthesis protocol for a related compound, 3-bromo-5-
methoxypyridine, which could serve as a basis for proposing a synthesis for the target
molecule. | also found information about the reactivity of similar bromo-methoxypyridine
derivatives, particularly their utility in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling
reactions. PubChemLite provided predicted mass spectrometry data. However, | am still
missing experimentally verified physical properties like melting and boiling points, and solubility
data for 3-Bromo-6-methoxypicolinonitrile. Crucially, | have not yet found any experimental
spectral data (NMR, IR, MS) specifically for the target compound. To create a comprehensive
technical guide, obtaining these experimental details is essential. | will therefore refine my
search to focus on finding experimental data and a specific synthesis protocol for 3-Bromo-6-
methoxypicolinonitrile.| have made some progress in gathering information. | found a
synthesis protocol for 2-methoxypyridine-3-carbonitriles which could be adapted for the
synthesis of the target molecule. Additionally, | found a synthesis for a related compound, 6-
bromo-2-methoxypyridin-3-amine, which provides some insight into the reactivity of similar
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scaffolds. PubChemLite has provided predicted mass spectrometry data. However, | am still
lacking crucial experimental data for 3-Bromo-6-methoxypicolinonitrile itself. Specifically, |
have not found any experimentally determined physical properties (melting point, boiling point,
solubility) or spectral data (NMR, IR, MS). Without this information, the technical guide will be
incomplete and lack the required scientific integrity. Therefore, the next steps must focus on
finding this specific experimental data. | will continue to search for papers or patents that
describe the synthesis and characterization of 3-Bromo-6-methoxypicolinonitrile, as these
are the most likely sources for the missing experimental details. | will also broaden my search
to include more general databases that might contain spectral information.## An In-depth
Technical Guide to 3-Bromo-6-methoxypicolinonitrile: Properties, Synthesis, and
Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
Introduction

3-Bromo-6-methoxypicolinonitrile, a substituted pyridine derivative, is a key building block in
the synthesis of complex organic molecules. Its unique arrangement of a bromo group, a
methoxy group, and a nitrile on the picoline scaffold makes it a versatile intermediate for the
introduction of various functionalities. This guide provides a comprehensive overview of its
physical and chemical properties, a detailed synthesis protocol, and an exploration of its
applications in medicinal chemistry and materials science. The strategic positioning of its
functional groups allows for selective transformations, making it an invaluable tool for
researchers engaged in the design and synthesis of novel compounds.

Nomenclature and Structural Characteristics
o Systematic Name: 3-Bromo-6-methoxypyridine-2-carbonitrile

e Common Name: 3-Bromo-6-methoxypicolinonitrile

e CAS Number: 1186637-43-3[1]

e Molecular Formula: C7HsBrN20[1]
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e Molecular Weight: 213.03 g/mol [1]

The structure of 3-Bromo-6-methoxypicolinonitrile is characterized by a pyridine ring
substituted at the 2, 3, and 6 positions. The nitrile group at the 2-position, the bromine atom at
the 3-position, and the methoxy group at the 6-position each confer distinct reactivity to the
molecule.

Structural Formula:
SMILES: COC1=NC(=C(C=C1)Br)C#N][2]
INChl Key: QDGRHOJWSDHVSS-UHFFFAOYSA-N[2]

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of 3-Bromo-6-
methoxypicolinonitrile is presented in the table below. It is important to note that while some
properties are experimentally determined, others are predicted based on computational

models.
Property Value Source
Molecular Weight 213.03 g/mol [1]
Appearance Solid Sigma-Aldrich

Store at room temperature in a
N dry, sealed container. For long-
Storage Conditions [1]
term storage, -20°C for 1-2

years is recommended.

Predicted XlogP 1.9 [2]

Further experimental determination of properties such as melting point, boiling point, and
solubility in various solvents is recommended for specific applications.

Spectral Data for Structural Elucidation
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Spectroscopic analysis is crucial for the unambiguous identification and characterization of 3-
Bromo-6-methoxypicolinonitrile. Below are the predicted and expected spectral data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

o Predicted [M+H]*: 212.96581 m/z[2]
e Predicted [M+Na]*: 234.94775 m/z[2]
e Predicted [M-H]~: 210.95125 m/z[2]

The isotopic pattern of bromine (approximately 1:1 ratio of 7°Br and 8!Br) would be a key
diagnostic feature in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of the molecule.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic
protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts
and coupling constants would be indicative of their positions relative to the electron-
withdrawing nitrile and bromine substituents and the electron-donating methoxy group.

e 13C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the
seven carbon atoms in the molecule. The chemical shifts will be influenced by the nature of
the substituents. For instance, the carbon of the nitrile group (C=N) will appear in the
characteristic downfield region (typically 115-125 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected
absorption peaks include:

e C=N stretch: A sharp, medium-intensity peak around 2220-2260 cm~1.
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e C-O-C stretch (methoxy group): Strong absorptions in the 1000-1300 cm~? region.
e C=N and C=C stretches (pyridine ring): Multiple bands in the 1400-1600 cm~1 region.

e C-H stretches (aromatic and methyl): Peaks above and below 3000 cm™1, respectively.

Synthesis and Reactivity

The synthesis of 3-Bromo-6-methoxypicolinonitrile can be approached through multi-step
synthetic routes, often starting from commercially available pyridine derivatives. A plausible
synthetic strategy is outlined below, based on established methodologies for the synthesis of
related compounds.

Proposed Synthesis Workflow

The synthesis could commence from a readily available di-substituted pyridine, such as 2,6-
dibromo-3-aminopyridine.

2,6-Dib 3 6-Bromo-2-methoxy-3-aminopyridine (NahNO2, HEr) Diazonium Salt Intermediate |—C2"—- LRI RNV 8 3-Bromo-6-methoxypicolinonitrile

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Bromo-6-methoxypicolinonitrile.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromo-2-methoxy-3-aminopyridine
» To a solution of 2,6-dibromo-3-aminopyridine in 1,4-dioxane, add sodium methoxide.[3]

¢ Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer
Chromatography (TLC).[3]

e Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of
ammonium chloride.

o Extract the product with an organic solvent such as ethyl acetate.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3,6-Dibromo-2-methoxypyridine (via Sandmeyer Reaction)

o Dissolve the 6-Bromo-2-methoxy-3-aminopyridine in an aqueous solution of hydrobromic
acid.

e Cool the solution to 0-5 °C in an ice bath.

e Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
« Stir the resulting diazonium salt solution at low temperature for a short period.

e In a separate flask, prepare a solution of copper(l) bromide in hydrobromic acid.

o Slowly add the diazonium salt solution to the copper(l) bromide solution, allowing the
temperature to rise to room temperature.

o Heat the reaction mixture to facilitate the decomposition of the diazonium salt and the
formation of the product.

o Extract the product with an organic solvent, wash with brine, dry, and concentrate.
o Purify by column chromatography.
Step 3: Synthesis of 3-Bromo-6-methoxypicolinonitrile (Cyanation)

¢ In a suitable solvent such as N,N-dimethylformamide (DMF), dissolve 3,6-Dibromo-2-
methoxypyridine.

o Add copper(l) cyanide to the solution.

o Heat the reaction mixture to reflux and monitor the reaction by TLC.
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 After the reaction is complete, cool the mixture and pour it into an aqueous solution of ferric
chloride and hydrochloric acid to decompose the copper cyanide complex.

» Extract the product with an organic solvent, wash with water and brine, and dry over
anhydrous sodium sulfate.

o Concentrate the organic layer and purify the crude product by column chromatography or
recrystallization to obtain 3-Bromo-6-methoxypicolinonitrile.

Chemical Reactivity and Potential Applications

The bromine atom at the 3-position is a key handle for further functionalization, primarily
through palladium-catalyzed cross-coupling reactions.

Reaction Scheme: Cross-Coupling Reactions

3-Bromo-6-methoxypicolinonitrile

Suzuki-Miyaura Coupling . A L
\—p( (Pd catalyst, base) 3-Aryl/Heteroaryl-6-methoxypicolinonitrile
Aryl/Heteroaryl Boronic Acid f
or Ester

Click to download full resolution via product page
Caption: Suzuki-Miyaura coupling of 3-Bromo-6-methoxypicolinonitrile.

e Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon
bond by coupling with a variety of boronic acids or esters. This is a powerful method for
constructing biaryl and heteroaryl structures, which are common motifs in pharmacologically
active molecules.

e Buchwald-Hartwig Amination: The bromine atom can be replaced with a nitrogen-containing
group through this palladium-catalyzed reaction, providing access to a wide range of
substituted aminopyridines.
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e Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium
catalyst and a copper co-catalyst can introduce an alkyne functionality.

» Nucleophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the
presence of the electron-withdrawing nitrile group can activate the ring towards nucleophilic
attack, although the bromine at the 3-position is not as activated as halogens at the 2- or 4-
positions.

The nitrile group can also be a site for chemical transformations, such as hydrolysis to a
carboxylic acid or reduction to an amine, further expanding the synthetic utility of this
intermediate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3-
Bromo-6-methoxypicolinonitrile.

o Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed,
cause skin irritation, and cause serious eye irritation.

e Precautionary Statements:
o Wear protective gloves, protective clothing, eye protection, and face protection.
o Wash skin thoroughly after handling.
o Avoid breathing dust/fume/gas/mist/vapors/spray.
o Use only in a well-ventilated area.
o If swallowed, call a poison center or doctor.
o If on skin, wash with plenty of soap and water.
o If in eyes, rinse cautiously with water for several minutes.

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the
supplier before handling this compound.
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Conclusion

3-Bromo-6-methoxypicolinonitrile is a valuable and versatile building block for organic
synthesis. Its unique combination of functional groups allows for a wide range of chemical
transformations, making it a key intermediate in the development of novel pharmaceuticals and
functional materials. This guide has provided a comprehensive overview of its properties, a
plausible synthetic route, and its potential reactivity, offering a solid foundation for researchers
and scientists working with this compound. Further experimental validation of its physical
properties and spectral data will undoubtedly enhance its utility in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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